![molecular formula C14H14F3NO4 B2383855 Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate CAS No. 2034246-17-6](/img/structure/B2383855.png)
Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate
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Overview
Description
“Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate” is a chemical compound with the molecular formula C14H14F3NO4 . It’s a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate” is based on its molecular formula C14H14F3NO4 . The compound contains a trifluoroethoxy group attached to an azetidine ring, which is further linked to a benzoate group .Scientific Research Applications
Rhenium-Catalyzed Trifluoromethylation
Methyltrioxorhenium acts as a catalyst for the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating the utility of such processes in the modification of chemical structures to potentially include compounds like "Methyl 4-(3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl)benzoate" (E. Mejía & A. Togni, 2012).
Synthesis of Herbicidal Ingredients
Research on the synthesis of herbicidal ingredients, such as ZJ0273, highlights the potential agricultural applications of related benzoate derivatives. These compounds are used for weed control, demonstrating the relevance of chemical synthesis in developing effective herbicidal agents (Zheng-Min Yang, Q. Ye, & Long Lu, 2008).
Mesomorphic Properties of Chiral Series
The synthesis and study of difluoro substituted benzoate derivatives reveal their rich polymesomorphic sequence and mesomorphic properties, which are important for applications in liquid crystal technology (C. D. Cruz et al., 2001).
X-ray Crystal Structure Analysis
The detailed crystal structure analysis of a complex benzoate derivative underscores the importance of structural characterization in understanding the properties and potential applications of such compounds (S. Moser, V. Bertolasi, & K. Vaughan, 2005).
Synthesis of CK1 Inhibitors for Alzheimer's Disease Imaging
The synthesis of carbon-11-labeled CK1 inhibitors, including derivatives of benzoate, for potential PET radiotracers in imaging Alzheimer's disease, illustrates the intersection of organic synthesis and biomedical research (Mingzhang Gao, Min Wang, & Q. Zheng, 2018).
Safety and Hazards
properties
IUPAC Name |
methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c1-21-13(20)10-4-2-9(3-5-10)12(19)18-6-11(7-18)22-8-14(15,16)17/h2-5,11H,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTOGFQAHQIJKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate |
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